Ethyl 4-(4-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-(4-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, also known as E-64, is a synthetic compound that has been extensively studied for its potential applications in scientific research. E-64 is a potent inhibitor of cysteine proteases, which are enzymes that play important roles in a wide range of biological processes.
Scientific Research Applications
- Ethyl 4-(4-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate exhibits antioxidant potential. Antioxidants play a crucial role in neutralizing harmful free radicals, protecting cells from oxidative stress, and preventing diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions .
- The compound shows in vitro antibacterial activity against both gram-positive and gram-negative bacteria. This property suggests its potential as an antimicrobial agent .
- Beyond medicine, amides find use in various industrial sectors. Ethyl 4-(4-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate could have applications in plastics, rubber, or paper industries .
Antioxidant Activity
Antibacterial Properties
Industrial Applications
properties
IUPAC Name |
ethyl 4-[(4-ethoxybenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-3-29-17-12-10-15(11-13-17)21(27)23-18-14-19(26)25(16-8-6-5-7-9-16)24-20(18)22(28)30-4-2/h5-14H,3-4H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMUORCYUZIVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate |
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